N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE
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Overview
Description
N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE typically involves the condensation reaction between 2-Methyl-furan-3-carboxylic acid hydrazide and 3-hydroxy-4-methoxy-benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-furan-3-carboxylic acid hydrazide: A precursor in the synthesis of the target compound.
3-Hydroxy-4-methoxy-benzaldehyde: Another precursor used in the synthesis.
Other hydrazides: Compounds with similar hydrazide functional groups.
Uniqueness
N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of furan and benzylidene moieties, along with the hydrazide functional group, makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27g/mol |
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-9-11(5-6-20-9)14(18)16-15-8-10-3-4-13(19-2)12(17)7-10/h3-8,17H,1-2H3,(H,16,18)/b15-8+ |
InChI Key |
DUCAOPRNTQGWOQ-OVCLIPMQSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)O |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)O |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
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